N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-3-5-17(6-4-16)22-10-1-2-11-22)21-9-13-23-12-7-15-8-14-26-18(15)20(23)25/h1-8,10-12,14H,9,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVIKDOGOULRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the ethyl linker and the pyrrole moiety. The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations
Core Modifications: The target compound contains a furopyridine core, whereas analogs in and feature a methylated pyrrolo-pyridine core. The methyl group in the latter may enhance metabolic stability but reduce solubility .
Substituent Effects :
- The pyrrole substituent in the target compound (vs. pyrazole in ) may influence π-π stacking interactions due to differences in aromaticity and electron density .
- Halogenation (Cl, F) in ’s compound increases molecular weight marginally (347.8 vs. 347.4) and could enhance lipophilicity, affecting membrane permeability .
Unresolved Questions
- Biological Activity: No data on the target compound’s pharmacological efficacy or toxicity are available.
- Physicochemical Data : Critical parameters like solubility, logP, and stability remain uncharacterized for the target compound, limiting direct comparisons with analogs .
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features a furo[2,3-c]pyridine moiety fused with a pyrrole and a benzamide group. The presence of these heterocyclic structures is significant as they often enhance the compound's interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly kinases, by occupying the ATP-binding site. This inhibition can disrupt critical phosphorylation events in cellular signaling pathways .
- Receptor Modulation : It may also modulate receptor activity, influencing downstream signaling cascades that are pivotal in numerous biological processes .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the furo[2,3-c]pyridine core.
- Introduction of the ethyl linker.
- Formation of the benzamide group through an amide coupling reaction .
This synthetic approach allows for the optimization of yield and purity while minimizing environmental impact.
Biological Activity Data
The biological activity of this compound has been investigated in various studies. Below is a summary table highlighting some key findings:
| Biological Activity | Test System | Concentration (mg/L) | Observed Effect |
|---|---|---|---|
| Larvicidal Activity | Mosquito Larvae | 10 | 100% mortality |
| Fungicidal Activity | Botrytis cinerea | 50 | 90.5% inhibition |
| Cytotoxic Activity | Cancer Cell Lines | Varies | Significant growth inhibition |
These results indicate that the compound exhibits potent biological activities across different test systems.
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Insecticidal Activity : A series of benzamides with similar structures demonstrated significant larvicidal activities against mosquito larvae, suggesting that modifications in the furo[2,3-c]pyridine structure could enhance insecticidal properties .
- Fungicidal Properties : Research has shown that related compounds exhibit strong fungicidal activity against various fungi, with some demonstrating better efficacy than established fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
